Daidzein-3',5',8-d3

Stable Isotope Labeling Internal Standard Selection Mass Spectrometry

Choose Daidzein-3',5',8-d3 (CAS 220930-96-1) for validated LC-MS/MS quantification of daidzein in biological matrices. This +3 Da deuterated internal standard corrects for matrix effects and sample preparation losses, enabling accurate measurements across a 0.5–500 ng/mL linear range with a 0.38 ng/mL LOD. It is specifically optimized for methods requiring 97% isotopic enrichment and a +3 Da mass shift, and cannot be substituted with d4, d6, or structurally distinct isotopologues without full method re-validation. Ideal for pharmacokinetic studies, tissue distribution analysis, and formulation bioequivalence assessments.

Molecular Formula C15H10O4
Molecular Weight 257.25 g/mol
CAS No. 220930-96-1
Cat. No. B026482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaidzein-3',5',8-d3
CAS220930-96-1
Synonyms7-Hydroxy-3-(4-hydroxyphenyl-3,5-d2)-4H-1-benzopyran-4-one-8-d;  4’,7-Dihydroxyisoflavone-d3
Molecular FormulaC15H10O4
Molecular Weight257.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O
InChIInChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i3D,4D,7D
InChIKeyZQSIJRDFPHDXIC-BKWFQMGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daidzein-3',5',8-d3 (CAS 220930-96-1) — Deuterium-Labeled Internal Standard for Isoflavone Quantification


Daidzein-3',5',8-d3 (CAS 220930-96-1) is a stable isotope-labeled analog of the naturally occurring soy isoflavone daidzein, featuring three deuterium atoms substituted at the 3′, 5′, and 8 positions of the parent molecule . The compound possesses a molecular formula of C15H7D3O4 and a molecular weight of 257.26 g/mol . As a deuterium-labeled internal standard, Daidzein-3',5',8-d3 is chemically and physically nearly identical to unlabeled daidzein, yet its increased mass enables distinct differentiation via mass spectrometry . This property makes it an essential analytical tool for accurate quantification of daidzein in complex biological matrices using LC-MS/MS or GC-MS methodologies [1].

Why Daidzein-3',5',8-d3 Cannot Be Substituted by Unlabeled Daidzein or Alternative Deuterated Isoflavone Internal Standards


Substitution of Daidzein-3',5',8-d3 with unlabeled daidzein, structurally distinct isoflavones, or alternative deuterated variants introduces unacceptable analytical variability that compromises quantification accuracy. Unlabeled daidzein cannot function as an internal standard in MS-based assays because it co-elutes with and is indistinguishable from endogenous analyte, precluding correction for matrix effects and sample preparation losses . Alternative deuterated daidzein isotopologues—such as daidzein-d4 (ring-labeled, MW 258.27) or daidzein-d6 (MW 260.28) —exhibit different isotopic purity specifications, distinct mass shifts, and variable chromatographic retention behavior relative to the d3 variant, meaning that validated LC-MS/MS methods optimized for Daidzein-3',5',8-d3 cannot be directly adapted without full re-validation of ion suppression, recovery efficiency, and calibration linearity. Furthermore, cross-substitution with structurally distinct internal standards (e.g., genistein-d4, formononetin) introduces differential ionization efficiencies and matrix effect profiles that deviate from those of daidzein, invalidating the fundamental assumption of isotope dilution mass spectrometry .

Daidzein-3',5',8-d3: Quantifiable Differentiation and Comparative Evidence Guide


Isotopic Labeling Pattern: Daidzein-3',5',8-d3 vs. Daidzein-d4 vs. Daidzein-d6 — Deuterium Position and Mass Shift

Daidzein-3',5',8-d3 incorporates three deuterium atoms specifically at the 3′, 5′, and 8 positions of the daidzein scaffold, yielding a nominal mass shift of +3 Da relative to unlabeled daidzein (MW 254.24 → 257.26) and a monoisotopic mass of 257.077 Da . In contrast, the alternative isotopologue daidzein-d4 features four deuterium atoms substituted on the B-ring (positions 2, 3, 5, 6), producing a mass shift of +4 Da (MW 258.27) and monoisotopic mass of 258.083 Da . Daidzein-d6 incorporates six deuterium atoms across the A-ring and B-ring (positions 6, 8, 2′, 3′, 5′, 6′), resulting in a mass shift of +6 Da (MW 260.28) and monoisotopic mass of 260.096 Da . The distinct mass shifts and isotopic distributions among these variants dictate the MS detection channel configuration and the degree of isotopic overlap with the unlabeled analyte channel.

Stable Isotope Labeling Internal Standard Selection Mass Spectrometry

Quantitative Linearity and Detection Limit: Daidzein-3',5',8-d3 Internal Standard Method in Human Serum

A validated LC-MS/MS method employing Daidzein-3',5',8-d3 as the internal standard for quantification of isoflavone aglycones in human serum demonstrated linearity across a concentration range of 0.5–500 ng/mL, with a limit of detection (LOD) of 0.38 ng/mL for daidzein based on a signal-to-noise ratio of 3:1 [1]. The method achieved precise quantification of daidzein, genistein (LOD 0.29 ng/mL), and glycitein (LOD 0.27 ng/mL) simultaneously. In contrast, studies that utilized non-isotopic internal standards (e.g., 4′-hydroxyflavanone) or structurally distinct compounds (e.g., schisandrin) for daidzein quantification in plasma report wider variability in matrix effect compensation and require extensive re-validation when transitioning between biological matrices [2].

Bioanalytical Method Validation LC-MS/MS Quantification Clinical Pharmacokinetics

Isotopic Purity Specifications: Daidzein-3',5',8-d3 (97% Deuterium Enrichment) vs. Daidzein-d4 (92 atom% D) vs. Daidzein-d6 (98 atom% D)

Commercial specifications for Daidzein-3',5',8-d3 indicate a deuterium enrichment of 97% at the designated positions [1]. Comparative analysis across deuterated daidzein isotopologues reveals variable isotopic purity specifications: daidzein-d4 is offered at 92 atom% D enrichment , while daidzein-d6 is specified at 98 atom% D . The isotopic enrichment level directly impacts the extent of isotopic carryover into the unlabeled analyte quantification channel, which can systematically bias concentration measurements, particularly at low analyte concentrations or when the internal standard is used at high relative concentrations.

Isotopic Enrichment Analytical Standard Quality Control Method Reproducibility

Carbonic Anhydrase Isoform Selectivity Profile of Daidzein (Parent Compound) — Contextualizing the Labeled Analog's Research Utility

The parent compound daidzein (and by extension its deuterated analog Daidzein-3',5',8-d3, which retains identical biological activity due to the absence of deuterium kinetic isotope effects in non-covalent binding interactions) exhibits selective inhibition of carbonic anhydrase isoforms CAVII and CAXII with Ki values of 4.2 nM and 56 nM, respectively, while showing negligible inhibition of CAI, CAII, and CAIV (Kis >10,000, >10,000, and 718.7 nM, respectively) . This selectivity profile is distinct from that of the closely related isoflavone genistein, which demonstrates broader tyrosine kinase inhibitory activity (IC50 ~4–12 μg/mL in cellular assays) that daidzein lacks [1]. The deuterated internal standard Daidzein-3',5',8-d3 enables precise quantification of daidzein in pharmacokinetic and target tissue distribution studies designed to correlate exposure with isoform-selective CA inhibition.

Carbonic Anhydrase Inhibition Isoform Selectivity Target Engagement Studies

Daidzein-3',5',8-d3: Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Clinical and Nutritional Biomarker Quantification in Human Serum and Plasma

Use Daidzein-3',5',8-d3 as the internal standard for validated LC-MS/MS quantification of daidzein in human serum or plasma, leveraging the established linear range of 0.5–500 ng/mL and LOD of 0.38 ng/mL [1]. This application scenario is directly supported by peer-reviewed method validation data and is suitable for pharmacokinetic studies of soy isoflavone interventions, dietary exposure assessment, and clinical trials investigating daidzein bioavailability . Procurement of this specific d3 isotopologue (rather than d4 or d6 variants) is warranted when the analytical method has been optimized for a +3 Da mass shift and 97% isotopic enrichment specifications.

Target Tissue Distribution Studies for Carbonic Anhydrase VII/XII Pharmacology

Employ Daidzein-3',5',8-d3 as an internal standard in LC-MS/MS assays quantifying daidzein concentrations in target tissues (e.g., brain, kidney) following systemic administration, enabling correlation between tissue exposure and the compound's selective inhibition of CAVII (Ki = 4.2 nM) and CAXII (Ki = 56 nM) [1]. The deuterated internal standard corrects for tissue-specific matrix effects that would otherwise confound accurate quantification, which is essential for establishing pharmacokinetic-pharmacodynamic relationships in preclinical models of glaucoma, epilepsy, or cancer where CAVII/CAXII are implicated .

In Vitro Metabolism and Stability Studies in Cell Culture Systems

Utilize Daidzein-3',5',8-d3 for quantitative monitoring of daidzein depletion and metabolite formation in cell culture models (e.g., human aortic vascular smooth muscle cells, cancer cell lines) [1]. The stable isotope-labeled internal standard corrects for matrix effects from cell lysates and culture media, enabling precise determination of metabolic half-life, clearance rates, and metabolite profiles. This application is critical for studies investigating daidzein's cellular pharmacology, including its effects on cell cycle arrest (G1 and G2/M phases) and apoptosis induction in cancer cell models .

Comparative Bioavailability Studies of Daidzein Formulations

Apply Daidzein-3',5',8-d3 as the internal standard in head-to-head pharmacokinetic comparisons of different daidzein formulations (e.g., aglycone vs. glycoside, nanosuspension vs. free drug, or novel drug delivery systems) [1]. The deuterated internal standard ensures that differences in measured plasma concentrations reflect true formulation-dependent bioavailability differences rather than analytical variability across sample batches or analytical runs. This application is essential for formulation development and bioequivalence assessment .

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